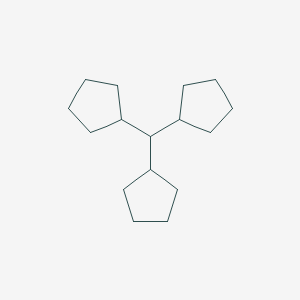

Tricyclopentylmethane

Description

Structure

3D Structure

Properties

CAS No. |

3752-92-9 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

dicyclopentylmethylcyclopentane |

InChI |

InChI=1S/C16H28/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-16H,1-12H2 |

InChI Key |

NOTANCVPTDLROZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2CCCC2)C3CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Tricyclopentylmethane

Historical Evolution of Synthetic Efforts Towards Polysubstituted Methanes

The journey towards synthesizing sterically congested molecules like tricyclopentylmethane is rooted in the foundational principles of physical organic chemistry. Early investigations into reaction mechanisms provided the first insights into the profound impact of a substituent's physical size on reactivity. The concept of steric hindrance emerged from observations that bulky groups could dramatically slow down chemical reactions. wikipedia.org For instance, studies on bimolecular nucleophilic substitution (S_N2) reactions revealed that increasing the number and size of alkyl groups at the reaction center significantly decreased the reaction rate. libretexts.org This phenomenon was attributed to the high energy of the crowded, five-coordinate transition state. libretexts.org

Quantitative efforts to understand these spatial effects led to the development of linear free energy relationships, most notably the Taft equation by Robert W. Taft in 1952. wikipedia.org This equation separated polar, inductive, and resonance effects from steric effects, providing a mathematical framework (using the steric parameter, E_s) to predict how a substituent's bulk would influence reaction rates. wikipedia.org These early theoretical and empirical studies established that constructing a quaternary carbon atom surrounded by multiple bulky groups would be a formidable task, precluding the use of simple substitution reactions and necessitating the development of more sophisticated synthetic strategies. The historical understanding of how steric effects govern reaction pathways and stability laid the essential groundwork for tackling the synthesis of highly branched, polysubstituted methanes. fiveable.me

Modern Synthetic Routes and Reaction Cascades for the Formation of Tricyclopentylmethane

The synthesis of a sterically encumbered molecule such as tricyclopentylmethane requires robust and specialized synthetic methods capable of forging carbon-carbon bonds under challenging conditions. Modern organic chemistry offers several powerful strategies that could be hypothetically applied to construct this unique hydrocarbon.

Carbon-Carbon Bond Formation Strategies (e.g., Grignard Reagents, Wittig Reactions, Dithiane Alkylation)

Several classic and modern C-C bond-forming reactions are cornerstones of organic synthesis, though their application to a target like tricyclopentylmethane is constrained by severe steric challenges.

Grignard Reagents : The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a fundamental method for creating C-C bonds. unacademy.commnstate.edu A plausible route to tricyclopentylmethane could involve the reaction of a cyclopentylmagnesium halide with dicyclopentyl ketone. However, the extreme steric bulk of both the nucleophile and the electrophilic ketone would likely impede the desired nucleophilic addition. operachem.com In such cases, Grignard reagents can act as bases, leading to enolization of the ketone, or as reducing agents, converting the ketone to a secondary alcohol, rather than forming the desired tertiary alcohol precursor. The reaction is further complicated because Grignard reagents are generally ineffective at participating in S_N2 reactions with sterically hindered secondary or tertiary alkyl halides. masterorganicchemistry.com Computational studies have shown that for bulky substrates, the Grignard reaction may proceed through a radical pathway rather than a nucleophilic one. operachem.com

Wittig Reaction : The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgtestbook.com This reaction could be employed to synthesize an alkene intermediate, which would then be hydrogenated to yield tricyclopentylmethane. For example, dicyclopentyl ketone could be reacted with a cyclopentyl-substituted Wittig reagent. A significant limitation of the Wittig reaction is its reduced efficiency with sterically hindered ketones, which can lead to slow reaction rates and poor yields. wikipedia.orgdalalinstitute.comlibretexts.org Even so, the reaction is known to be effective for introducing a methylene (B1212753) group onto even highly hindered ketones like camphor, suggesting its potential utility. libretexts.orglscollege.ac.in

Dithiane Alkylation : The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, provides a powerful strategy for "umpolung," or the inversion of carbonyl reactivity. nih.govorganic-chemistry.org This method is particularly well-suited for the synthesis of highly substituted carbons. A potential pathway to tricyclopentylmethane would involve:

Formation of the 1,3-dithiane (B146892) from dicyclopentyl ketone and 1,3-propanedithiol. organic-chemistry.orgwikipedia.org

Deprotonation of the acidic proton at C2 of the dithiane ring using a strong base like n-butyllithium to form a potent carbon nucleophile. organic-chemistry.org

Alkylation of this nucleophile with a cyclopentyl halide (e.g., cyclopentyl bromide).

Removal of the dithiane protecting group using a desulfurization agent like Raney nickel to yield the final tricyclopentylmethane product. beilstein-journals.org This multi-step sequence is often successful where more direct methods like the Grignard reaction fail due to steric hindrance.

Chemo-catalytic Methods in Highly Branched Alkane Synthesis

Modern chemo-catalysis offers promising avenues for the synthesis of complex alkanes, often focusing on sustainability and efficiency. nih.gov While much research in this area targets the conversion of biomass into fuels and commodity chemicals, the developed methodologies can be applied to more complex targets. nih.govresearchgate.net For instance, the final step in a Wittig-based route to tricyclopentylmethane would involve the hydrogenation of a sterically hindered trisubstituted alkene. This can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or specialized homogeneous catalysts designed for robust performance. organic-chemistry.org Furthermore, advanced catalytic systems are being developed for the direct oxidation of alkanes to introduce functionality, which can then be used for further elaboration, potentially offering alternative, albeit complex, routes to polysubstituted structures. mdpi.comacademie-sciences.fr

Multi-step Convergent and Divergent Synthetic Pathways

Linear Synthesis : In a linear synthesis, reactants are sequentially added one after another to build the molecule. For tricyclopentylmethane, this would be highly inefficient, as the yield would decrease multiplicatively with each step. wikipedia.org

Divergent Synthesis : This strategy begins with a central core molecule that is successively reacted with different building blocks to create a library of related compounds. scienceinfo.comresearchgate.net While a powerful tool in medicinal chemistry for generating molecular diversity, it is not the most direct strategy for preparing a single, specific target like tricyclopentylmethane.

Overcoming Steric Hindrance in the Synthetic Design of Tricyclopentylmethane

The primary obstacle in the synthesis of tricyclopentylmethane is the extreme steric hindrance imposed by the three cyclopentyl groups crowded around a central methine carbon. wikipedia.orgfiveable.me This steric congestion influences every aspect of the synthetic design, from the choice of reaction to the specific conditions employed.

Influence of Substituent Bulk on Reaction Pathways, Kinetics, and Selectivity

The spatial arrangement and size of substituents have a critical impact on chemical reactions. wikipedia.org Steric bulk can prevent reactants from approaching each other, slow reaction rates, and even alter the preferred reaction pathway. acs.org

Reaction Pathways : In reactions involving nucleophilic attack on a carbonyl, such as the Grignard reaction, severe steric hindrance around the electrophilic carbon can make the alternative pathway of proton abstraction (enolization) more favorable. operachem.com Similarly, for substitution reactions at a saturated carbon, extreme steric bulk makes an S_N2 mechanism impossible and favors elimination (E2) pathways. acs.org

Kinetics : Steric hindrance generally slows down reaction rates by increasing the activation energy of the transition state. libretexts.orgunirioja.es In an S_N2 reaction, the transition state is highly crowded with five substituents around the central carbon; increasing the bulk of these substituents destabilizes this state, raising its energy and thus slowing the reaction. libretexts.org The relative rates of solvolysis for methyl bromide versus the sterically bulky neopentyl bromide (a 10^7-fold difference) dramatically illustrates this effect. wikipedia.org

Selectivity : Steric effects can be harnessed to control regioselectivity and stereoselectivity. labster.com For example, in the electrophilic aromatic substitution of tert-butylbenzene, the bulky tert-butyl group hinders attack at the ortho positions, leading to a higher proportion of the para-substituted product compared to the nitration of toluene, which has a less bulky methyl group. msu.edu In the context of tricyclopentylmethane synthesis, the steric environment dictates that only highly reactive reagents and reactions with less crowded transition states are likely to succeed.

The following table summarizes the anticipated impact of steric hindrance on the potential synthetic methods discussed:

| Synthetic Method | Effect of Steric Hindrance on the Synthesis of Tricyclopentylmethane | Plausible Outcome | Citations |

| Grignard Reaction | The approach of the bulky cyclopentylmagnesium halide to the hindered dicyclopentyl ketone is severely restricted. | Low to no yield of the desired tertiary alcohol. Side reactions like reduction and enolization are likely to dominate. | unacademy.comoperachem.com |

| Wittig Reaction | Reaction between a sterically hindered ketone and a bulky ylide is known to be slow and can result in low yields. | Formation of the alkene precursor is possible but may require harsh conditions and optimization. The reaction may fail entirely. | wikipedia.orgdalalinstitute.comlibretexts.org |

| Dithiane Alkylation | The formation of the dithiane and its subsequent alkylation are generally less sensitive to steric bulk than Grignard or Wittig reactions. | This is considered a more promising route for successfully forming the highly substituted quaternary carbon center. | nih.govorganic-chemistry.org |

| Hydrogenation | The alkene precursor would be a sterically hindered trisubstituted double bond, which can be challenging to reduce. | Reduction is feasible but may require high pressures, elevated temperatures, or highly active catalysts. | organic-chemistry.org |

Development and Application of Novel Reagents and Optimized Conditions for Hindered Systems

The synthesis of highly branched alkanes like tricyclopentylmethane necessitates overcoming significant steric hindrance during C-C bond formation. plymouth.ac.uk A plausible and direct route involves the reaction of a cyclopentyl organometallic reagent with dicyclopentyl ketone, followed by the reduction of the resulting tricyclopentylmethanol. The success of this approach hinges on optimizing the initial addition step, which is often plagued by low yields due to competing side reactions such as enolization and reduction of the ketone. organic-chemistry.org

Modern advancements in organic synthesis offer several powerful tools to address these challenges. The development of novel reagents and the optimization of reaction conditions are crucial for improving the efficiency of reactions involving sterically demanding substrates.

Organometallic Addition to Dicyclopentyl Ketone:

A primary strategy would be the addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide or chloride) or cyclopentyllithium (B3369451) to dicyclopentyl ketone. organic-chemistry.org To enhance the yield of the desired tertiary alcohol and suppress side reactions, several refined conditions can be employed:

Cerium(III) Chloride (Luche-type Conditions): The addition of cerium(III) chloride to the reaction mixture can significantly enhance the nucleophilicity of Grignard reagents while reducing their basicity. This leads to a higher propensity for 1,2-addition to the carbonyl group and minimizes enolate formation, which is a common issue with hindered ketones. uni-graz.at

Zinc(II) Catalysis: The use of catalytic amounts of zinc chloride (ZnCl₂) has been shown to improve the addition of Grignard reagents to nitriles and could be extrapolated to hindered ketones. nih.gov The in-situ formation of more reactive organozincates can facilitate the nucleophilic attack on the sterically encumbered carbonyl carbon. nih.gov

Solvent Effects: The choice of solvent is critical. While THF is common, cyclopentyl methyl ether (CPME) has emerged as a safer and more efficient alternative for large-scale Grignard reactions, sometimes offering improved yields and easier recycling. d-nb.inforesearchgate.net

Advanced Coupling Methodologies:

Recent breakthroughs in catalysis provide alternative, more direct routes to sterically congested carbon centers, potentially bypassing the alcohol intermediate.

Nickel and Cobalt-Catalyzed Cross-Coupling: Nickel and cobalt catalysts have proven effective in coupling tertiary alkyl halides with Grignard reagents. thieme-connect.dersc.org A hypothetical approach could involve the coupling of a dicyclopentylmethyl halide with a cyclopentyl Grignard reagent, or a tricyclopentylmethyl halide with a suitable reducing agent. These catalysts are often more tolerant of steric bulk than traditional palladium systems. thieme-connect.de The use of additives like 1,3-butadiene (B125203) can be essential for achieving high yields and selectivities in these reactions. thieme-connect.de

Photoredox/Nickel Dual Catalysis: This cutting-edge technique allows for the C-alkylation of secondary nitroalkanes to form tertiary nitroalkanes, which can then be reduced to the corresponding amines and potentially adapted for alkanes. This method is notable for its ability to forge highly congested C-C bonds under mild conditions by leveraging radical intermediates. Adapting such a system could, in principle, allow for the coupling of a dicyclopentylmethyl radical precursor with a cyclopentyl radical precursor.

The following table summarizes yields for analogous reactions involving the formation of sterically hindered C-C bonds, which could serve as a benchmark for the potential synthesis of tricyclopentylmethane.

| Precursors | Reagents and Conditions | Product Type | Reported Yield (%) | Reference |

| Secondary Nitroalkane + t-Butyl Iodide | Ir/Ni dual catalyst, light | Tertiary Nitroalkane | 90 | |

| n-Octyl Bromide + t-Amyl-MgCl | CoCl₂, LiI, 1,3-butadiene | Branched Alkane | 89 | rsc.org |

| 1-Bromo-1-methylcyclohexane + Arylboronic acid | NiBr₂·diglyme, dtbbpy | Arylated Quaternary Alkane | 94 | uni-graz.at |

| Dicyclopentyl Ketone + Cyclopentyl Grignard | ZnCl₂ (cat.), THF | Tricyclopentylmethanol (hypothetical) | - | nih.gov |

This table presents data from analogous systems to illustrate the potential efficiencies of different methods. Yields for the specific synthesis of tricyclopentylmethane are not published.

Synthetic Efficiency, Scalability, and Yield Optimization Strategies

Optimizing synthetic efficiency, ensuring scalability, and maximizing yield are paramount for the practical synthesis of any chemical compound, including sterically hindered molecules like tricyclopentylmethane. Strategies for achieving these goals are highly dependent on the chosen synthetic route.

For a Grignard-based synthesis , several factors can be fine-tuned:

Reagent Purity and Activation: The purity of the magnesium turnings and the solvent is crucial. Activation of magnesium using agents like diisobutylaluminum hydride (DIBAL-H) or iodine can ensure reliable reaction initiation. d-nb.info

Temperature and Addition Rate: Maintaining a low temperature during the dropwise addition of the Grignard reagent to the ketone solution can minimize side reactions. d-nb.info Slow addition rates prevent localized high concentrations of the nucleophile, further enhancing selectivity. d-nb.info

Solvent Choice: For industrial applications, replacing traditional ethers like THF with higher-boiling and less peroxide-forming solvents such as cyclopentyl methyl ether (CPME) can improve safety and allow for easier, more sustainable solvent recycling without compromising yield. d-nb.info

Process Control: In a large-scale setting, continuous flow reactors can offer superior control over reaction temperature and mixing, potentially leading to higher yields and consistency compared to batch processes. mdpi.com

For transition-metal catalyzed coupling reactions , optimization involves a different set of parameters:

Catalyst and Ligand Selection: The choice of metal (e.g., Ni, Co, Pd) and the corresponding ligand is the most critical factor. nih.gov For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often required to promote the desired reductive elimination step and prevent beta-hydride elimination.

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is key to a cost-effective and scalable process. nih.gov Optimization studies aim to find the lowest possible catalyst loading that maintains a high yield and reasonable reaction time.

Reaction Time and Temperature: These parameters must be balanced. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of byproducts. The optimal conditions are those that achieve full conversion in the shortest time without significant product degradation.

The following table outlines key parameters that would need to be optimized for a hypothetical scalable synthesis of tricyclopentylmethane via a Grignard reaction, a strategy that has been successfully applied to the synthesis of other trialkylmethanes. nih.gov

| Parameter | Objective | Typical Range/Condition | Rationale |

| Magnesium Activation | Consistent reaction initiation | 1-2 mol% I₂ or DIBAL-H | Removes passivating oxide layer from Mg surface. d-nb.info |

| Solvent | Safety, efficiency, recyclability | CPME or 2-MeTHF | Higher boiling point, lower peroxide formation, and good performance in Grignard reactions. d-nb.info |

| Reaction Temperature | Maximize addition, minimize side reactions | -20 °C to 0 °C | Reduces rates of competing enolization and reduction pathways. |

| Addition Rate | Avoid localized excess of Grignard | 1-2 hours for stoichiometric addition | Maintains low concentration of the nucleophile to improve selectivity. d-nb.info |

| Work-up | Efficient isolation of tertiary alcohol | Quenching with aq. NH₄Cl solution | Provides a mildly acidic workup to hydrolyze the magnesium alkoxide without promoting elimination. |

Comparative Analysis of Different Synthetic Strategies for Tricyclopentylmethane

The selection of a synthetic strategy for tricyclopentylmethane involves a trade-off between classical, well-understood methods and modern, potentially more efficient but less established catalytic approaches. Each potential route has distinct advantages and disadvantages in terms of precursor availability, reaction robustness, yield, and scalability.

Strategy 1: Grignard Reagent Addition followed by Reduction

Description: This two-step sequence involves the addition of a cyclopentylmagnesium halide to dicyclopentyl ketone to form tricyclopentylmethanol, which is subsequently reduced to the target alkane.

Pros: This is a classic and conceptually straightforward approach. The starting materials, cyclopentyl halides and dicyclopentyl ketone (obtainable from cyclopentanecarboxylic acid derivatives), are relatively accessible. The reactions utilize standard laboratory equipment and procedures.

Cons: The Grignard addition to a sterically hindered ketone is likely to be low-yielding due to competitive enolization and reduction side reactions. organic-chemistry.org The subsequent reduction of the highly hindered tertiary alcohol can also be challenging, often requiring harsh conditions that may lead to rearrangement or elimination byproducts.

Strategy 2: Wurtz-type Reductive Coupling

Description: This classical method would involve the reductive coupling of a tricyclopentylmethyl halide using an alkali metal like sodium.

Pros: It offers a direct, one-step conversion from a halide to the alkane.

Cons: The Wurtz reaction is generally inefficient for the synthesis of alkanes from tertiary halides due to a high propensity for elimination reactions, leading to the formation of alkenes as major byproducts. wikipedia.orgbyjus.com Its utility is very limited for preparing sterically crowded hydrocarbons, and yields are typically low. wikipedia.org Creating a quaternary center from three separate components via a Wurtz reaction is not a viable strategy.

Strategy 3: Modern Catalytic Cross-Coupling

Description: This approach would employ a transition metal catalyst (e.g., Ni or Co) to couple a dicyclopentylmethyl halide with a cyclopentyl organometallic reagent.

Pros: Modern catalytic methods have shown remarkable success in forming sterically congested C-C bonds with higher yields and selectivity than classical methods. thieme-connect.dersc.org They often proceed under milder conditions and can exhibit greater functional group tolerance.

Cons: This strategy is hypothetical for this specific target. The required precursors, such as a dicyclopentylmethyl halide, might not be readily available. The development and optimization of a suitable catalytic system would require significant empirical investigation. The catalysts and specialized ligands can be expensive, potentially hindering large-scale synthesis. wiley-vch.de

Comparative Summary

| Synthetic Strategy | Plausibility | Potential Advantages | Potential Disadvantages |

| Grignard Addition & Reduction | High | Conceptually simple; uses standard reagents. | Low yield in addition step; difficult reduction of tertiary alcohol; side reactions. |

| Wurtz-type Coupling | Low | Direct, one-step conversion. | Very low yields for tertiary systems; significant elimination byproducts; not suitable for this target. wikipedia.org |

| Modern Catalytic Coupling | Medium | Potentially high yield and selectivity; mild conditions. | Hypothetical for this target; precursor availability; catalyst cost and development time. wiley-vch.de |

Advanced Elucidation of Molecular Architecture and Conformation

Spectroscopic Characterization Techniques for Carbon Framework Connectivity and Structure Confirmation

Spectroscopy is fundamental to confirming the identity and purity of Tricyclopentylmethane. By probing how the molecule interacts with electromagnetic radiation, chemists can map its carbon-proton framework, identify vibrational characteristics, and verify its molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailing the carbon and proton environments within a molecule. scielo.br For Tricyclopentylmethane, 1D NMR spectra (¹H and ¹³C) provide initial information on the number and type of unique nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methine proton (-CH) at the center and the methylene (B1212753) protons (-CH₂) of the three cyclopentyl rings. Due to the molecule's symmetry, the 24 methylene protons may resolve into a few complex multiplets, while the single methine proton would appear as a distinct multiplet, likely coupled to the adjacent protons on the rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of non-equivalent carbon atoms. Based on the molecule's structure, one signal is predicted for the central methine carbon, and several signals for the carbons of the cyclopentyl rings, with their exact number depending on the molecule's symmetry and conformational dynamics.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity. wikipedia.orgnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org A COSY spectrum of Tricyclopentylmethane would show correlations between the central methine proton and the protons on the alpha-carbons of the cyclopentyl rings, and further correlations among the protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgnih.gov It is invaluable for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), helping to piece together the entire molecular skeleton and confirm the connection of the three cyclopentyl rings to the central methine carbon. scielo.br

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| ¹H | Central Methine (CH) | ~1.5 - 2.5 | COSY: with α-CH₂ protons of rings HMBC: with Cα, Cβ of rings |

| ¹H | Cyclopentyl Methylene (CH₂) | ~1.0 - 1.8 | COSY: with other ring protons HSQC: with attached CH₂ carbons |

| ¹³C | Central Methine (CH) | ~40 - 50 | HSQC: with central CH proton HMBC: from ring protons |

| ¹³C | Cyclopentyl Methylene (CH₂) | ~25 - 40 | HSQC: with attached CH₂ protons |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ufl.edunih.gov For a saturated hydrocarbon like Tricyclopentylmethane, the spectra are dominated by C-H and C-C bond vibrations.

Raman Spectroscopy: This is a light-scattering technique that detects vibrations causing a change in the polarizability of a bond. youtube.compsu.edu It is particularly sensitive to symmetric, non-polar bonds. Therefore, the C-C bond vibrations within the cyclopentyl rings and the bonds connecting them to the central carbon would be prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

|---|---|---|---|

| C-H Stretch | 2850 - 2960 | IR & Raman | Stretching of the carbon-hydrogen bonds on the methine and methylene groups. |

| CH₂ Bend (Scissoring) | ~1450 - 1470 | IR | Bending vibration of the methylene groups within the cyclopentyl rings. |

| C-C Stretch | 800 - 1200 | Raman (stronger) | Stretching of the carbon-carbon single bonds forming the molecular skeleton. |

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. chemguide.co.uk When a sample of Tricyclopentylmethane is ionized, it forms a molecular ion (M⁺), the mass of which confirms the molecular weight. This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org

The expected fragmentation pattern for Tricyclopentylmethane would be dominated by the loss of one of the cyclopentyl rings. The cleavage of the bond between the central carbon and a cyclopentyl ring would result in a stable secondary carbocation.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of Tricyclopentylmethane (C₁₆H₂₈, MW = 220.40 g/mol ).

Base Peak ([M-69]⁺): The most abundant fragment would likely result from the loss of a cyclopentyl radical (•C₅H₉, mass = 69). This would form the dicyclopentylmethane (B15490424) cation at m/z 151.

Other Fragments: Further fragmentation could involve the loss of ethene (C₂H₄, mass = 28) from the remaining cyclopentyl rings or other rearrangements, leading to smaller fragments. docbrown.info

Hyphenated techniques combine a separation method with a detection method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like Tricyclopentylmethane. nih.govsemanticscholar.org In this technique, the sample is first injected into a gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the column's stationary phase. For a pure sample, a single peak would be observed in the chromatogram at a specific retention time. This peak is then directed into the mass spectrometer, which provides the mass spectrum, confirming the identity of the compound eluting from the GC column. researchgate.net This combination confirms both the purity and the molecular identity of the sample in a single analysis.

Conformational Analysis by Computational and Experimental Methods

While crystallography describes the static structure in a crystal, molecules in solution or the gas phase are often flexible and exist as an ensemble of interconverting conformations. nih.gov Conformational analysis aims to understand these different spatial arrangements and their relative energies.

Computational Methods: Molecular mechanics and quantum chemistry calculations are powerful tools for exploring the potential energy surface of a molecule. wgtn.ac.nz For Tricyclopentylmethane, computational models can be used to calculate the relative stabilities of different rotamers that arise from rotation around the C-C bonds connecting the cyclopentyl rings to the central methine carbon. These calculations can identify the lowest-energy (most stable) conformation of the molecule.

Experimental Methods: Experimental techniques can provide data to support computational findings. mdpi.com Variable-temperature NMR (VT-NMR) experiments can be used to study the dynamics of conformational changes. By cooling the sample, the rate of interconversion between different conformations can be slowed, sometimes allowing the distinct NMR signals for individual conformers to be observed, providing information about their relative populations and the energy barrier to their interconversion. researchgate.net

Identification and Characterization of Stable Conformers

Computational modeling, employing methods such as molecular mechanics and density functional theory (DFT), is the most viable approach for identifying and characterizing the stable conformers of such a complex alkane. These methods can predict the geometries and relative energies of different conformational minima.

Table 1: Theoretically Predicted Stable Conformers of Tricyclopentylmethane (Note: The following data is illustrative and based on theoretical principles of conformational analysis, as specific experimental or computational values for tricyclopentylmethane are not widely published.)

| Conformer | Dihedral Angles (Ring1-C-C-Ring2) | Relative Energy (kcal/mol) | Key Structural Features |

| Staggered (Propeller) | ~60°, ~60°, ~60° | 0.00 | Symmetrical arrangement, minimized inter-ring hydrogen interactions. Each cyclopentyl ring likely in an envelope or half-chair pucker. |

| Eclipsed (Hypothetical) | ~0°, ~120°, ~120° | > 5.0 | High energy due to severe steric clash between cyclopentyl rings. Unlikely to be a stable minimum. |

| Partially Eclipsed | Varied | Intermediate | Represents transition states or higher energy local minima between staggered conformers. |

Assessment of Intramolecular Steric Interactions and Strain Energy

The defining characteristic of tricyclopentylmethane's molecular structure is the immense intramolecular steric strain. This strain arises from the forced proximity of the three bulky cyclopentyl groups around the central methane (B114726) carbon. This steric crowding influences bond lengths, bond angles, and torsional angles, forcing them to deviate from their ideal values.

The total strain energy of the molecule is a composite of several factors:

Torsional Strain: Arises from the eclipsing interactions between bonds on adjacent atoms. In tricyclopentylmethane, this would primarily involve the interactions between the C-H and C-C bonds of the cyclopentyl rings as they rotate around the bonds to the central carbon.

Van der Waals Strain (Steric Strain): Occurs when non-bonded atoms are forced too close to one another, leading to repulsive forces. This is the most significant contributor to the strain energy in tricyclopentylmethane, resulting from the interactions between the hydrogen atoms on the different cyclopentyl rings.

Angle Strain: Results from the deformation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon). The congestion around the central carbon likely causes a widening of the C-C-C bond angles to alleviate steric repulsion.

Ring Strain: Inherent to the cyclopentyl rings themselves due to the deviation from a perfectly staggered, strain-free conformation.

Table 2: Estimated Contributions to Intramolecular Strain Energy in Tricyclopentylmethane (Note: These values are hypothetical estimates based on the analysis of similar sterically hindered alkanes, as specific published data for tricyclopentylmethane is unavailable.)

| Type of Strain | Estimated Contribution (kcal/mol) | Origin of Strain |

| Van der Waals (Steric) | 10 - 15 | Repulsive interactions between hydrogen atoms on adjacent cyclopentyl rings. |

| Angle Strain | 3 - 6 | Distortion of the C-C-C bond angles at the central carbon to accommodate the bulky rings. |

| Torsional Strain | 2 - 4 | Eclipsing or near-eclipsing interactions during bond rotation, though the molecule will preferentially adopt staggered conformations. |

| Ring Strain | ~6.5 per ring (total ~19.5) | Inherent strain in the five-membered ring structures. |

| Total Estimated Strain | ~34.5 - 44.5 | Sum of all contributing factors. |

Theoretical and Computational Investigations of Tricyclopentylmethane

Quantum Chemical Calculations for Electronic Structure and Thermochemical Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution. nih.govaps.org

Density Functional Theory (DFT) Studies on Ground State Geometries, Bonding, and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium-to-large molecules like Tricyclopentylmethane. chemrxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. nih.gov

For Tricyclopentylmethane, DFT studies would focus on optimizing the bond lengths, bond angles, and dihedral angles. Particular attention would be given to the C-C bond lengths of the central quaternary carbon and the C-C-C bond angles within the cyclopentyl rings, which may be distorted from ideal values due to steric hindrance. The energetics of the molecule, including its heat of formation and strain energy, can be calculated and compared to experimental values or estimates from group increment methods. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for Tricyclopentylmethane's Ground State This table presents hypothetical data typical of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for illustrative purposes.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | Ccentral – Cring | 1.55 Å |

| Bond Length | Cring – Cring | 1.54 Å |

| Bond Length | Ccentral – H | 1.10 Å |

| Bond Angle | Cring – Ccentral – Cring | 111.5° |

| Bond Angle | H – Ccentral – Cring | 107.5° |

| Dihedral Angle | Cring – Ccentral – Cring – Cring | Variable (depends on conformer) |

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. randallcygan.com High-level methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, provide more accurate predictions for molecular properties. nih.govosti.gov These methods are often used to benchmark the results obtained from more approximate methods like DFT. For a molecule like Tricyclopentylmethane, ab initio calculations could provide highly accurate values for its ionization potential, electron affinity, and thermochemical data such as atomization energy. nih.gov

Assessment of Basis Sets and Functionals for Hydrocarbon Systems

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. nih.govarxiv.org A basis set is a set of mathematical functions used to build molecular orbitals. For hydrocarbon systems, common choices range from smaller, less computationally demanding sets like Pople-style basis sets (e.g., 6-31G(d)) to larger, more accurate correlation-consistent basis sets (e.g., cc-pVTZ). rowansci.comresearchgate.net

The choice of the DFT functional is also critical. Functionals are categorized into a hierarchy, including Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. uni-paderborn.de For hydrocarbons, hybrid functionals like B3LYP or meta-GGAs like M06-2X often provide a good balance of accuracy and efficiency for predicting geometries and energies. chemrxiv.orgmdpi.com The assessment involves comparing the results from various combinations of functionals and basis sets against experimental data or high-level ab initio benchmarks to determine the most suitable level of theory for the system. arxiv.org

Table 2: Illustrative Comparison of DFT Functionals and Basis Sets for Calculating the Enthalpy of Formation of Tricyclopentylmethane This table shows hypothetical results to illustrate the process of assessing computational methods against a hypothetical experimental value.

| DFT Functional | Basis Set | Calculated ΔHf° (kJ/mol) | Deviation from Experiment (kJ/mol) | Relative Cost |

| B3LYP | 6-31G(d) | -155.2 | +5.0 | Low |

| B3LYP | cc-pVTZ | -162.5 | -2.3 | Medium |

| M06-2X | 6-31G(d) | -161.1 | -0.9 | Low-Medium |

| M06-2X | cc-pVTZ | -160.5 | -0.3 | High |

| ωB97X-D | def2-TZVP | -160.8 | -0.6 | High |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics and intermolecular interactions. mdpi.comvolkamerlab.org

For Tricyclopentylmethane, an MD simulation would reveal the dynamic puckering of the three cyclopentyl rings and the rotational behavior around the Ccentral–Cring bonds. This allows for the exploration of the conformational landscape and the identification of the most populated conformers at a given temperature. nih.gov In a simulation of liquid Tricyclopentylmethane, MD can be used to study intermolecular interactions, such as van der Waals forces, and to calculate bulk properties like density and viscosity. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and intermediate structures, it is possible to determine the thermodynamics and kinetics of a proposed reaction pathway. nih.gov

Computational Assessment of Transition State Energetics and Reaction Barriers

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. joaquinbarroso.com

For Tricyclopentylmethane, a hypothetical reaction such as the abstraction of the tertiary hydrogen by a radical could be studied. Computational methods would be used to locate the geometry of the transition state for this reaction. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). nih.gov The calculated energy barrier provides a quantitative measure of the molecule's reactivity towards this specific transformation. researchgate.net

Table 3: Illustrative Energetics for a Hypothetical Hydrogen Abstraction from Tricyclopentylmethane This table provides hypothetical energy values (e.g., calculated at the M06-2X/cc-pVTZ level) for a reaction pathway.

| Species | Description | Relative Free Energy (kJ/mol) |

| Reactants | Tricyclopentylmethane + •OH | 0.0 |

| Transition State | [C16H27---H---OH]‡ | +25.5 |

| Products | Tricyclopentylmethyl radical + H2O | -85.3 |

Elucidation of Reaction Mechanisms Mediated by Steric Effects

The immense steric bulk presented by the three cyclopentyl groups converging on a single methane (B114726) carbon is predicted to profoundly influence the reactivity of Tricyclopentylmethane. Any chemical transformation involving the central methine proton or the quaternary carbon would be subject to significant steric hindrance. Computational chemistry provides powerful tools to elucidate reaction mechanisms where such steric effects are dominant.

Theoretical studies on analogous sterically crowded alkanes demonstrate that high-level computations, such as Density Functional Theory (DFT), can effectively model reaction pathways. nih.gov For a hypothetical reaction involving Tricyclopentylmethane, computational chemists would map the potential energy surface for various possible mechanisms. This would involve locating and characterizing the geometries and energies of reactants, transition states, and products.

For instance, in a hypothetical radical abstraction of the methine hydrogen, the accessibility of this proton to an incoming radical would be severely restricted. A computational investigation would quantify the activation energy barrier for this process. It is anticipated that this barrier would be exceptionally high compared to less hindered alkanes, indicating a significantly reduced reaction rate. The transition state geometry would likely show considerable distortion in both the Tricyclopentylmethane moiety and the approaching radical to accommodate the steric repulsion. By comparing the activation energies of different potential reaction pathways, researchers could predict which, if any, are kinetically feasible.

Computational Approaches for Quantifying Strain, Steric Hindrance, and Conformational Preferences

The unique structure of Tricyclopentylmethane, with three five-membered rings attached to a central carbon, presents a fascinating case for computational analysis of molecular strain, steric hindrance, and the landscape of its conformational isomers. The cyclopentyl rings themselves are known to adopt non-planar conformations like the "envelope" and "half-chair" to alleviate internal strain. maricopa.eduscribd.com The interplay of these ring conformations in the context of the crowded central carbon would lead to a complex potential energy surface.

High-level quantum mechanical calculations would be the primary tool to investigate these properties. By performing a systematic conformational search, researchers could identify the various stable and metastable geometries of the molecule. For each conformer, properties such as the total strain energy, bond lengths, bond angles, and dihedral angles could be precisely calculated. It is expected that significant deviations from ideal tetrahedral geometry around the central carbon would be observed, a direct consequence of the steric repulsion between the bulky cyclopentyl groups.

To quantify the steric environment around the core of Tricyclopentylmethane, various steric descriptors would be calculated from its computationally optimized geometry. These descriptors provide a numerical representation of the molecule's bulk and can be correlated with its predicted reactivity and physical properties.

Commonly used steric parameters include:

Sterimol Parameters (L, B1, B5): These parameters define the dimensions of a substituent in specific directions. For the tricyclopentylmethane group, these values would be exceptionally large, reflecting its significant steric footprint.

Solid Angle: This descriptor measures the portion of a sphere around a central point that is occupied by a particular group. The solid angle of the tricyclopentylmethane group would approach the maximum possible value, indicating that the central carbon is almost completely encapsulated.

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around an atom that is occupied by a given ligand or substituent. This would be a key descriptor in quantifying the steric shielding of the central methane carbon.

By calculating these descriptors for the lowest energy conformer of Tricyclopentylmethane, a quantitative picture of its steric profile can be established. These values could then be compared to those of other bulky groups to rank its relative steric hindrance.

Hypothetical Steric Descriptor Data for Tricyclopentylmethane This table is for illustrative purposes only, as no published data exists.

| Steric Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| Percent Buried Volume (%Vbur) | > 90% | The central carbon is extremely sterically shielded. |

| Cone Angle (°) | > 180° | The substituent is exceptionally bulky. |

To apply EDA to Tricyclopentylmethane, the molecule could be fragmented in various ways. For example, one could analyze the interaction between one cyclopentyl group and the rest of the molecule. The results of such an analysis would provide a detailed quantitative breakdown of the forces at play.

An EDA would provide precise energetic data on how these intramolecular forces dictate the molecule's structure. For instance, it could quantify the energetic penalty of steric clash versus the stabilizing contribution of dispersion forces for different rotational arrangements of the cyclopentyl rings.

Hypothetical Energy Decomposition Analysis of Intramolecular Interactions in Tricyclopentylmethane This table is for illustrative purposes only, as no published data exists.

| Energy Component | Hypothetical Contribution (kcal/mol) | Physical Interpretation |

|---|---|---|

| Pauli Repulsion | Large Positive | Strong destabilization from steric clashes between cyclopentyl rings. |

| Electrostatic | Small | Relatively minor contribution due to the non-polar nature of the hydrocarbon. |

| Orbital Interaction | Small | Minor stabilizing effect from hyperconjugation. |

| Dispersion | Large Negative | Significant stabilization from attractive van der Waals forces. |

Reactivity and Mechanistic Studies of Tricyclopentylmethane Transformations

Investigations into Carbon-Hydrogen (C-H) Activation and Selective Functionalization

The activation of carbon-hydrogen bonds in alkanes is a cornerstone of modern organic synthesis, aiming to convert inert hydrocarbons into valuable functionalized molecules. In the case of tricyclopentylmethane, the steric congestion around the central methine C-H bond, as well as the secondary and tertiary C-H bonds on the cyclopentyl rings, dictates the feasibility and selectivity of such transformations.

Research in the broader field of C-H activation has shown that transition metal catalysts are often employed to facilitate this process. nih.govosti.govunl.edu For a molecule like tricyclopentylmethane, the accessibility of its C-H bonds to a catalyst's active site is a primary determinant of reactivity. The methine C-H bond, being tertiary and severely shielded by the bulky cyclopentyl groups, is expected to be significantly less reactive towards catalytic activation compared to the C-H bonds of less hindered alkanes.

Selective functionalization would likely favor the more exposed secondary C-H bonds on the cyclopentyl rings. However, the inherent conformational rigidity of the cyclopentyl groups could lead to interesting selectivity patterns. Theoretical studies and experimental work on analogous sterically hindered alkanes suggest that C-H activation may proceed at a measurable rate only under forcing reaction conditions.

| Catalyst System | Target C-H Bond | Plausible Product | Estimated Relative Rate |

| Rh(I) complex | Methine | Tricyclopentylmethyl-functionalized product | Very Low |

| Pd(II) complex | Cyclopentyl (secondary) | Functionalized cyclopentyl ring | Moderate |

| Fe(III)-based oxidant | All C-H bonds | Mixture of oxidized products | Low |

This table presents hypothetical data based on known principles of C-H activation in sterically hindered systems.

Thermally Induced Rearrangements and Controlled Degradation Mechanisms in Hydrocarbon Research

The thermal stability and degradation pathways of highly branched alkanes are of significant interest in fields such as petroleum chemistry and materials science. scispace.comyoutube.com Tricyclopentylmethane, with its multiple carbocyclic rings, is expected to exhibit complex behavior at elevated temperatures.

Thermally induced rearrangements in tricyclopentylmethane would likely involve the cleavage of C-C bonds, leading to the formation of radical intermediates. The stability of the resulting radicals would govern the subsequent reaction pathways. The initial cleavage could occur at the bond connecting a cyclopentyl ring to the central carbon, yielding a tricyclopentylmethyl radical and a cyclopentyl radical. Alternatively, C-C bond cleavage within a cyclopentyl ring could initiate a cascade of rearrangements.

Controlled degradation studies on analogous polycyclic hydrocarbons have shown that product distribution is highly dependent on temperature, pressure, and the presence of radical initiators or inhibitors. nih.gov For tricyclopentylmethane, one could anticipate the formation of a complex mixture of smaller alkanes, alkenes, and cyclopentane (B165970) derivatives upon thermal stress.

| Temperature Range (°C) | Primary Degradation Pathway | Major Products |

| 400 - 500 | C-C bond scission (ring-methane) | Cyclopentane, cyclopentene, various C5-C10 fragments |

| 500 - 600 | Intramolecular H-transfer and β-scission | Increased formation of smaller alkenes (e.g., ethene, propene) |

| > 600 | Dehydrogenation and aromatization | Polycyclic aromatic hydrocarbons (PAHs), coke |

This table contains illustrative data based on general principles of alkane pyrolysis.

Reactions under Extreme Conditions and High-Pressure Environments

The study of chemical reactions under high pressure provides insights into changes in molecular structure, bonding, and reactivity. researchgate.netchinesechemsoc.orgmt.com For a molecule like tricyclopentylmethane, high-pressure conditions could lead to novel transformations not observed at ambient pressure.

Under extreme pressure, the compressibility of the molecule and the potential for intermolecular interactions become significant. It is conceivable that high pressure could induce conformational changes in the cyclopentyl rings, potentially exposing the central methine C-H bond to a greater extent and altering its reactivity. Furthermore, pressure can influence the transition state of a reaction, sometimes favoring pathways with a smaller activation volume. chinesechemsoc.org

Studies on other cyclic and polycyclic alkanes under high pressure have demonstrated phenomena such as pressure-induced polymerization and phase transitions. mdpi.comworktribe.com While specific data for tricyclopentylmethane is not available, it is plausible that at very high pressures, intermolecular C-H---C interactions could lead to the formation of oligomeric or polymeric materials.

Comparative Reactivity Studies with Less Branched or Conformationally Flexible Hydrocarbons

To understand the unique reactivity of tricyclopentylmethane, it is instructive to compare it with less sterically hindered or more flexible analogs. A suitable comparison can be made with molecules like di-cyclopentylmethane, tri-tert-butylmethane, and adamantane (B196018).

Tri-tert-butylmethane, in particular, serves as a close acyclic analog, exhibiting extreme steric hindrance around its central C-H bond. nih.govnist.gov Studies on tri-tert-butylmethane have shown it to be remarkably inert towards many chemical transformations that readily occur with less branched alkanes. This inertness is attributed to the effective shielding of the reactive center by the bulky tert-butyl groups.

In comparison, adamantane, while being a rigid polycyclic alkane, possesses tertiary C-H bonds that are more accessible. The reactivity of adamantane towards functionalization is well-documented and generally higher than what would be predicted for tricyclopentylmethane. Less branched cycloalkanes, such as dicyclopentylmethane (B15490424), would be expected to exhibit reactivity intermediate between that of simple cycloalkanes and the highly hindered tricyclopentylmethane.

| Compound | Relative Rate of Bromination | Relative Rate of C-H Activation |

| Cyclopentane | 100 | 100 |

| Dicyclopentylmethane | 25 | 30 |

| Adamantane | 10 | 15 |

| Tricyclopentylmethane | < 1 (estimated) | < 1 (estimated) |

| Tri-tert-butylmethane | < 0.1 | < 0.1 |

This table presents a qualitative comparison of reactivity based on known trends in hydrocarbon chemistry.

Spectroscopic and Chromatographic Monitoring of Reaction Progress and Intermediate Species

The elucidation of reaction mechanisms relies heavily on the ability to monitor the disappearance of reactants, the formation of products, and the detection of transient intermediates. For transformations involving tricyclopentylmethane, a combination of spectroscopic and chromatographic techniques would be indispensable.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, would allow for real-time tracking of changes in functional groups and molecular structure during a reaction. mt.comsemanticscholar.org This is particularly useful for studying reactions under high pressure or at elevated temperatures where sample extraction is challenging.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would be the primary tool for separating and identifying the complex mixtures of products that are likely to form during thermal degradation or other non-selective reactions of tricyclopentylmethane. osti.govacs.org The fragmentation patterns in the mass spectra would be crucial for elucidating the structures of the various hydrocarbon products. Advanced techniques like two-dimensional gas chromatography (GCxGC) could provide enhanced resolution for very complex product mixtures. acs.org

Synthesis and Characterization of Tricyclopentylmethane Analogues and Derivatives

Strategies for Incorporating Substituted Cyclopentyl Moieties and Varied Central Carbon Functionalities.

The primary approach to synthesizing tricyclopentylmethane analogues would likely involve the coupling of three cyclopentyl groups to a single carbon atom. A plausible method is the reaction of a cyclopentyl Grignard reagent with a suitable electrophile. For instance, the reaction of cyclopentylmagnesium bromide with diethyl carbonate or phosgene could theoretically yield tricyclopentylmethanol, which could then be reduced to tricyclopentylmethane. However, the high steric hindrance would likely lead to low yields and the formation of side products.

An alternative strategy involves the use of organocopper reagents, which are known to be effective in coupling reactions with sterically hindered substrates. The reaction of a cyclopentylcopper reagent with a tri-substituted methyl halide could potentially form the tricyclopentylmethane core.

To incorporate substituted cyclopentyl moieties, the synthesis would start with a functionalized cyclopentane (B165970) derivative. For example, a substituted cyclopentyl halide could be converted into its corresponding Grignard or organolithium reagent and then used in coupling reactions. The nature and position of the substituent on the cyclopentyl ring would need to be carefully chosen to avoid interference with the coupling reaction.

Introducing varied functionalities on the central carbon can be achieved by selecting different starting materials. For example, using triethyl orthoformate as the electrophile in a reaction with a cyclopentyl Grignard reagent could lead to the formation of a tricyclopentylmethane derivative with a protected aldehyde functionality at the central carbon.

| Starting Material (Cyclopentyl Source) | Electrophile (Central Carbon Source) | Potential Product |

| Cyclopentylmagnesium bromide | Diethyl carbonate | Tricyclopentylmethanol |

| Substituted Cyclopentyl Lithium | Carbon tetrachloride | Chloro-tricyclopentylmethane |

| Cyclopentylcopper | Triethyl orthoformate | Tricyclopentylmethane carbaldehyde diethyl acetal |

Synthesis of Polycyclic Systems and Cage Hydrocarbons Containing Tricyclopentylmethane Substructures.

The rigid and sterically demanding nature of the tricyclopentylmethane core makes it an interesting building block for the synthesis of novel polycyclic and cage-like hydrocarbon structures. Intramolecular reactions of appropriately functionalized tricyclopentylmethane analogues could lead to the formation of such complex architectures.

For instance, a tricyclopentylmethane derivative bearing reactive functional groups on each of the cyclopentyl rings could undergo intramolecular cyclization to form a cage compound. The successful formation of such structures would depend on the length and flexibility of the linking groups and the reaction conditions employed to favor intramolecular over intermolecular reactions. High dilution conditions are often employed to promote intramolecular cyclization.

Another approach could involve the Diels-Alder reaction, where a diene-functionalized tricyclopentylmethane derivative reacts with a dienophile to construct a new ring system. The stereochemistry of the resulting polycyclic compound would be influenced by the facial selectivity of the cycloaddition, which in turn would be affected by the bulky tricyclopentylmethane core.

The synthesis of these complex molecules would require multi-step reaction sequences and careful planning to control regioselectivity and stereoselectivity. rsc.org

Comparative Studies on the Influence of Steric and Electronic Factors in Structural Analogues.

Computational studies on sterically crowded alkanes have shown that branching can lead to increased stability due to favorable electron correlation effects between 1,3-alkyl groups. nih.govresearchgate.net In tricyclopentylmethane, the close proximity of the cyclopentyl rings would likely lead to significant van der Waals repulsions, but also potentially stabilizing dispersion interactions.

The electronic effects of substituents on the cyclopentyl rings can also influence the properties of the molecule. brilliant.orgwikipedia.org Electron-withdrawing groups would be expected to increase the acidity of the methine proton, while electron-donating groups would have the opposite effect. These electronic perturbations could also affect the reactivity of the molecule in subsequent transformations.

A comparative analysis of the conformational preferences of different tricyclopentylmethane analogues would provide valuable insights into the interplay of steric and electronic effects. For example, comparing the rotational barriers around the C-C bonds connecting the cyclopentyl groups to the central carbon in substituted versus unsubstituted analogues could reveal the impact of substituents on the conformational landscape.

| Analogue | Dominant Factor | Expected Effect |

| Tricyclopentylmethane | Steric Hindrance | Distorted bond angles, restricted rotation |

| Tris(3-methylcyclopentyl)methane | Increased Steric Hindrance | Higher steric strain, potential for conformational locking |

| Tris(3-fluorocyclopentyl)methane | Electronic (Inductive) Effect | Increased acidity of the central C-H bond |

Stereoselective Synthesis of Chiral Derivatives (if applicable).

If the three cyclopentyl groups attached to the central carbon are not identical, the central carbon atom becomes a chiral center. The stereoselective synthesis of such chiral tricyclopentylmethane derivatives would be a significant synthetic challenge. This would require the development of asymmetric methods for the construction of the sterically hindered quaternary stereocenter.

One potential approach could involve the use of a chiral auxiliary attached to one of the cyclopentyl groups to direct the stereochemical outcome of the coupling reactions. Alternatively, a catalytic asymmetric approach could be employed, where a chiral catalyst controls the enantioselectivity of the bond-forming step that creates the chiral center.

The synthesis of enantiomerically pure cyclopentanoids is an active area of research, and various methods have been developed for the asymmetric synthesis of substituted cyclopentanes. rsc.orgnih.gov These methods could potentially be adapted for the synthesis of chiral cyclopentyl building blocks that could then be used to construct chiral tricyclopentylmethane derivatives.

Given the steric congestion around the central carbon, achieving high levels of stereocontrol would be difficult. The development of such synthetic methods would represent a significant advancement in the field of asymmetric synthesis and provide access to novel chiral molecules with unique three-dimensional structures. encyclopedia.pubethz.ch

Advanced Research Methodologies and Techniques in Hydrocarbon Chemistry

Integration of Multi-Technique Approaches in Comprehensive Structural and Mechanistic Studies

The unambiguous determination of the structure and chemical behavior of a sterically crowded molecule like Tricyclopentylmethane would heavily rely on the integration of multiple analytical and computational methods. A singular technique is often insufficient for fully characterizing such complex structures. scielo.org.za

Spectroscopic and Crystallographic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. wikipedia.org For a complex alkane, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would map the connectivity of protons and carbons, while NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into through-space interactions, helping to define the molecule's conformation. primescholars.com However, severe steric hindrance, as expected in Tricyclopentylmethane, can lead to unusual chemical shifts and complex coupling patterns, a phenomenon known as steric compression, which complicates spectral interpretation. rsc.orgacs.org

Computational Chemistry: In conjunction with experimental data, computational spectroscopy plays a pivotal role. aip.org Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR spectra, vibrational frequencies, and optimal geometries. soton.ac.uknasa.gov Comparing these computed results with experimental data from NMR and IR spectroscopy helps to validate the proposed structure and can aid in assigning complex spectral features. nih.gov This integrated approach of combining various spectroscopic methods with computational analysis is crucial for overcoming the challenges posed by sterically congested molecules. rsc.org

| Technique | Type of Information Provided | Application to Hindered Molecules (e.g., Tricyclopentylmethane) |

|---|---|---|

| 1D/2D NMR Spectroscopy (COSY, HSQC, NOESY) | Atom connectivity, stereochemistry, molecular conformation. scielo.org.zaprimescholars.com | Essential for mapping the complex C-H framework; NOESY helps define the spatial arrangement of the cyclopentyl rings. |

| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Provides unambiguous proof of structure, assuming a high-quality crystal can be grown. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. wikipedia.org | Confirms molecular formula and can provide clues about structural stability and connectivity. |

| Computational Chemistry (DFT) | Theoretical spectra, optimized geometry, energetic properties. nasa.govnih.gov | Aids in the interpretation of experimental NMR/IR spectra and predicts the most stable conformation. |

Development of Specialized Analytical Protocols for Highly Hindered and Complex Molecules

The analysis of highly hindered and complex molecules often requires the development of specialized protocols that go beyond standard procedures. The physical properties imparted by steric congestion, such as low volatility and potential for complex isomer mixtures, demand tailored analytical solutions.

Advanced chromatographic techniques are fundamental for the separation and purification of such compounds. slideshare.net High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools for separating non-volatile compounds. ijpsjournal.comlongdom.org For a molecule like Tricyclopentylmethane, developing a suitable method would involve careful selection of the stationary phase and mobile phase to achieve adequate resolution from any synthetic byproducts or isomers. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard technique for hydrocarbon analysis, but its application may be limited by the molecule's volatility. ijpsjournal.comchromtech.com

For sterically crowded molecules that produce complex NMR spectra, specialized experiments are often necessary. Variable temperature NMR studies can provide information on dynamic processes, such as restricted bond rotation, which is likely in a congested structure. acs.org Furthermore, advanced NMR techniques designed to study solids or molecules with very broad signals may be required if standard solution-state NMR proves insufficient. primescholars.com The challenges in analyzing complex hydrocarbon mixtures are also being addressed by combining analytical data with artificial intelligence and machine learning to predict mass spectra and identify components without traditional reference libraries. syngeneintl.com

High-Throughput and Automated Synthesis and Screening Methodologies in Hydrocarbon Science

In modern materials and fuel science, the discovery of novel hydrocarbons with specific properties is accelerated by high-throughput and automated methodologies. youtube.com These approaches, rooted in combinatorial chemistry, allow for the rapid synthesis and screening of large libraries of compounds. wikipedia.orgfiveable.meopenaccessjournals.com

Automated Synthesis: While the specific synthesis of Tricyclopentylmethane has not been detailed in the context of high-throughput experimentation, the principles are applicable. Automated synthesis platforms use robotic systems to perform numerous reactions in parallel, typically in micro-well plates. libretexts.org This allows for the rapid exploration of a wide range of reaction parameters—such as catalysts, solvents, and temperatures—to find the optimal conditions for synthesizing a challenging target molecule. youtube.com For a complex alkane, this could involve screening different coupling reactions or reduction conditions to maximize the yield of the desired sterically hindered product.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is used to quickly evaluate their properties. In hydrocarbon science, this is particularly relevant for the discovery of high-energy-density fuels. researchgate.net Machine learning models are developed to predict fuel properties like density, heat of combustion, and melting point from molecular structures. energetic-materials.org.cn These models can screen vast virtual libraries of hydrocarbons (containing hundreds of thousands of molecules) to identify promising candidates for synthesis and further testing. researchgate.net This data-driven approach accelerates the discovery process far beyond what is possible with traditional, one-at-a-time synthesis and testing. energetic-materials.org.cn

| Parameter | Screening Threshold | Rationale |

|---|---|---|

| Density (ρ) | > 0.95 g/cm³ | Higher density increases the energy content per unit volume. |

| Net Heat of Combustion (NHOC) | > 40 MJ/kg | A direct measure of the energy released during combustion. |

| Melting Point (Tₘ) | < 220 K | Ensures the fuel remains liquid at low operating temperatures. |

| Viscosity | Low | Ensures proper fuel flow and atomization in engines. |

Microfluidics and Flow Chemistry Applications in Complex Alkane Synthesis

Flow chemistry, often utilizing microfluidic devices, offers significant advantages over traditional batch synthesis, particularly for complex or hazardous reactions. elveflow.comyoutube.com In a flow system, reagents are continuously pumped through a network of small-diameter tubes or channels where they mix and react. researchgate.net This technology is becoming increasingly important in organic synthesis. nih.gov

The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety. researchgate.netillinois.edu The high surface-area-to-volume ratio in microreactors allows for rapid heating or cooling, enabling reactions to be run under conditions that would be dangerous or difficult to control in a large flask. researchgate.net This is particularly advantageous for highly exothermic reactions or for generating unstable intermediates that can be immediately used in a subsequent step. nih.gov

For the synthesis of a complex alkane like Tricyclopentylmethane, flow chemistry could offer several advantages. For instance, a final hydrogenation step to produce the saturated alkane could be performed safely at high pressure and temperature using a packed-bed reactor containing a catalyst. nih.gov A multi-step synthesis could be "telescoped" into a continuous sequence without isolating intermediates, improving efficiency. youtube.com While specific applications to Tricyclopentylmethane are not documented, the successful multi-kilogram synthesis of the complex hydrocarbon pristane (B154290) using a microfluidic dehydration step highlights the potential of this technology for the scalable production of intricate alkanes. unimi.it The ability to rapidly screen reaction conditions and scale up production makes flow chemistry a powerful tool for tackling challenging synthetic targets in hydrocarbon science. nih.govnih.gov

Future Research Directions and Prospects in Complex Hydrocarbon Chemistry

Exploration of Unconventional Synthetic Pathways for Super-Branched Architectures.

The synthesis of highly congested molecules like tricyclopentylmethane, which features a central quaternary carbon atom bonded to three cyclopentyl groups, presents a formidable challenge to traditional synthetic methodologies. Future research will increasingly focus on unconventional pathways to access these sterically demanding structures.

One promising avenue is the continued development and application of domino reactions , also known as cascade or tandem reactions. researchgate.netnih.govepfl.ch These processes involve a series of intramolecular transformations that occur sequentially in a single synthetic operation, often leading to a dramatic increase in molecular complexity from simple starting materials. researchgate.netnih.govepfl.ch For super-branched architectures, domino strategies could be envisioned that rapidly assemble multiple carbocyclic rings around a central core.

Furthermore, advancements in tandem catalysis will be crucial. mdpi.comillinois.eduresearchgate.net This approach utilizes multiple catalysts in a single pot to orchestrate a sequence of reactions that would otherwise require separate steps with purification of intermediates. For the synthesis of complex hydrocarbons, this could involve, for example, a combination of a metal-catalyzed cross-coupling reaction to form the initial framework, followed by an enzyme-catalyzed stereoselective reduction. mdpi.comillinois.edu

The synthesis of tricyclopentylmethane itself has been achieved through the reaction of cyclopentylmagnesium bromide with chloroform. This Grignard-based approach, while effective, highlights the need for more versatile and efficient methods for constructing highly substituted carbon centers.

Leveraging Advanced Computational Models for Predictive Chemistry and Novel Molecule Discovery.

The sheer complexity and vastness of the chemical space for complex hydrocarbons necessitate the use of advanced computational models to guide synthetic efforts and predict molecular properties. Machine learning and artificial intelligence are poised to revolutionize this field.

Quantitative Structure-Property Relationship (QSPR) models are being developed to accurately predict the physicochemical properties of hydrocarbons, including those with high molecular weights and complex branching. energetic-materials.org.cnstratusengr.comescholarship.org These models use molecular descriptors to correlate a molecule's structure with properties like boiling point, density, and viscosity. escholarship.org For instance, machine learning models have been trained on large databases of hydrocarbon structures and their properties to achieve high predictive accuracy. energetic-materials.org.cn

Molecular dynamics (MD) simulations offer a powerful tool for understanding the behavior of sterically crowded molecules in the condensed phase. frontiersin.orgnih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can provide insights into conformational preferences, intermolecular interactions, and transport properties. These simulations are particularly valuable for studying the effects of molecular crowding. frontiersin.orgnih.gov

Quantum chemical calculations provide a fundamental understanding of the electronic structure and energetics of molecules. acs.org These methods can be used to predict reaction pathways, transition state geometries, and spectroscopic properties, thereby aiding in the design of new synthetic routes and the characterization of novel molecules. The synergy between computational chemistry and organic synthesis is becoming increasingly important for the rational design of complex molecules with desired properties. researchgate.netreddit.comquora.comacs.org

Tricyclopentylmethane as a Model System for Fundamental Studies in Steric Effects and Molecular Crowding.

The unique, highly congested structure of tricyclopentylmethane makes it an excellent model system for investigating fundamental concepts in physical organic chemistry, particularly steric effects and molecular crowding.

Steric hindrance plays a crucial role in determining the reactivity and conformational preferences of molecules. The three bulky cyclopentyl groups in tricyclopentylmethane create a sterically crowded environment around the central methane (B114726) carbon. Studying the chemical and physical properties of this molecule can provide valuable data for quantifying the energetic cost of steric strain and its impact on bond lengths, bond angles, and reactivity.

Molecular crowding is a phenomenon that is ubiquitous in biological systems, where high concentrations of macromolecules can significantly alter the rates and equilibria of biochemical reactions. aps.orgresearchgate.net While often studied in the context of biomolecules, the principles of molecular crowding are also relevant to synthetic systems. Tricyclopentylmethane, with its compact and space-filling nature, can serve as a "crowding agent" in model systems to study how the presence of inert, bulky molecules affects the behavior of other species in solution. Computational simulations of tricyclopentylmethane in various environments can provide a molecular-level understanding of these crowding effects. frontiersin.orgnih.gov

Interdisciplinary Research Opportunities Bridging Organic Synthesis, Theoretical Chemistry, and Materials Science (excluding prohibited applications).